molecular formula C6H3BrFN3 B2638213 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1820618-38-9

2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2638213
CAS RN: 1820618-38-9
M. Wt: 216.013
InChI Key: NKZLVNFWOAMUKV-UHFFFAOYSA-N
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Description

The compound “2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines (TP). The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Scientific Research Applications

Herbicidal Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine, such as substituted N-aryl compounds, exhibit exceptional herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for controlling unwanted plant growth while minimizing environmental impact (Moran, 2003).

Antimicrobial Activity

A significant application of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives is in the development of new antimicrobial agents. For instance, microwave-assisted synthesis of novel 6-fluoroaryl substituted derivatives demonstrated in vitro antimicrobial efficacy against Mycobacterium tuberculosis and gram-negative bacteria, highlighting their potential in addressing infectious diseases (Verbitskiy et al., 2016).

Synthesis and Structural Analysis

Efficient synthesis methods and structural analysis of [1,2,4]Triazolo[4,3-a]pyridines and their bromo derivatives have been explored, showcasing the versatility of these compounds in chemical synthesis. These studies provide insights into the crystalline structure and properties, which are crucial for the development of novel materials and pharmaceuticals (El-Kurdi et al., 2021).

Novel Synthetic Routes and Chemical Properties

Research into the synthesis of [1,2,4]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via metal-free oxidative N-N bond formation presents a novel approach to constructing this compound's skeleton. This method features advantages such as short reaction times and high yields, demonstrating the chemical versatility and potential for efficient production of these compounds (Zheng et al., 2014).

Antioxidant Activity

The antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have also been studied, with some compounds showing significant activity in preclinical models. This research indicates the potential for these compounds in developing new antioxidant therapies, contributing to the understanding of their pharmacological properties (Smolsky et al., 2022).

Safety and Hazards

While specific safety and hazard information for “2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine” is not available in the retrieved literature, a structurally similar compound, 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl, has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

2-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZLVNFWOAMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

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